Methylurea

Description

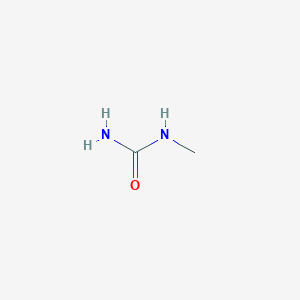

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGHDBEHXKFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

608090-15-9 | |

| Record name | Methylurea homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5060510 | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.09 [mmHg] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-50-5 | |

| Record name | Methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylurea, a simple yet significant organic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a precursor in chemical synthesis, particularly in the context of its potent derivative, N-nitrosothis compound (MNU).

Core Properties of this compound

This compound, also known as N-methylurea or monothis compound, is the simplest N-methyl derivative of urea (B33335). Its fundamental properties are crucial for its application in research and synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₆N₂O | [1][2][3] |

| Molecular Weight | 74.08 g/mol | [1][3][4] |

| CAS Number | 598-50-5 | [1][2][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 99-101 °C | [6] |

| Boiling Point | 114.6 °C | [6] |

| Solubility | Highly soluble in water; soluble in alcohols and acetone | [7] |

| IUPAC Name | This compound | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides established protocols for the synthesis and characterization of this compound.

Synthesis of this compound from Methylamine (B109427) and Urea

This protocol is adapted from established methods for preparing this compound, which often serves as an intermediate for other syntheses.[1]

Materials:

-

24% aqueous methylamine solution

-

Urea (CO(NH₂)₂)

-

Concentrated hydrochloric acid (HCl)

-

Methyl red indicator

Procedure:

-

In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.

-

Carefully add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to the methyl red indicator.

-

Add water to bring the total weight of the solution to 500 g.

-

Add 300 g (5 moles) of urea to the solution.

-

Gently boil the solution under reflux for 2 hours and 45 minutes.

-

Increase the heat and boil vigorously for an additional 15 minutes.

-

Cool the solution to room temperature. The resulting aqueous solution contains this compound and can be used directly for subsequent reactions, such as nitrosation.

Purification:

-

If a solid product is required, the water can be removed under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture and dried under vacuum at room temperature.[5]

Characterization Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of dry, solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.[8]

-

Expected Peaks: The resulting spectrum will show characteristic absorption bands for the N-H bonds (stretching and bending), C=O bond (stretching), and C-N bonds of the urea and methyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[9][10] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[9]

-

Expected Signals:

-

¹H NMR: Signals corresponding to the methyl protons (CH₃) and the amine protons (NH and NH₂) are expected.

-

¹³C NMR: Signals for the methyl carbon and the carbonyl carbon are expected.[11]

-

Key Experimental Workflows and Signaling Pathways

While this compound itself is primarily an intermediate, its application in synthesis provides access to biologically active compounds that are subjects of intense research.

Experimental Workflow: Synthesis of Diazomethane Precursor

This compound is a critical starting material for the synthesis of N-nitroso-N-methylurea (MNU), a precursor for generating diazomethane, a valuable but hazardous methylating agent. The following workflow illustrates this common application.[1][9]

Signaling Pathway: N-Nitroso-N-methylurea (MNU) and NF-κB Activation

N-nitroso-N-methylurea (MNU) is a potent carcinogen and alkylating agent that exerts its biological effects by damaging DNA and activating cellular signaling pathways.[4] One critical pathway it upregulates is the NF-κB pathway, which is central to inflammation, immunity, and cell survival. Research has shown that MNU can induce NF-κB activity in human keratinocytes through a mechanism dependent on Protein Kinase C (PKC).[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. This compound(598-50-5) 13C NMR [m.chemicalbook.com]

Synthesis of Methylurea from Methylamine and Urea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylurea from methylamine (B109427) and urea (B33335). It covers various experimental methodologies, quantitative data on reaction parameters and yields, and a detailed look at the underlying reaction mechanism. This document is intended to be a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The reaction of methylamine with urea presents a common and economically viable route for its production. This guide explores several key methods for this synthesis, including aqueous solution reactions, solvent-based approaches, and industrial-scale melt synthesis.

Reaction Mechanism

The synthesis of this compound from methylamine and urea is generally understood to proceed through the thermal decomposition of urea to form isocyanic acid and ammonia (B1221849) as key intermediates. The highly reactive isocyanic acid then rapidly reacts with methylamine in a nucleophilic addition to yield the final product, this compound.

The overall reaction can be summarized as follows:

-

Urea Decomposition: CH₄N₂O (Urea) ⇌ HNCO (Isocyanic Acid) + NH₃ (Ammonia)[1][2][3]

-

Nucleophilic Addition: CH₃NH₂ (Methylamine) + HNCO (Isocyanic Acid) → CH₃NHCONH₂ (this compound)[4][5]

The initial decomposition of urea is the rate-limiting step and is influenced by temperature.[4] At temperatures above 160°C, urea decomposes to ammonia and isocyanic acid.[3][6]

Below is a diagram illustrating the proposed reaction mechanism.

Experimental Protocols

Several methods for the synthesis of this compound from methylamine and urea have been reported. The following sections detail some of the most common experimental procedures.

Aqueous Solution Method (from Methylamine Hydrochloride)

This method, adapted from Organic Syntheses, is a reliable laboratory-scale procedure.[7]

Procedure:

-

In a suitable flask, dissolve methylamine hydrochloride in water.

-

Add urea to the solution. The molar ratio of urea to methylamine hydrochloride is typically in excess, for example, 3:1.

-

Add concentrated hydrochloric acid to make the solution acidic to methyl red.

-

Gently boil the solution under reflux for approximately 3 hours, followed by vigorous boiling for 15 minutes.

-

Cool the solution to room temperature.

-

The this compound can be isolated from the cooled solution, often after concentration and removal of by-products like ammonium (B1175870) chloride.

Solvent-Based Synthesis (under Atmospheric Pressure)

This method, described in a patent, utilizes an inert solvent and avoids the need for high-pressure equipment.[8]

Procedure:

-

Suspend urea in a dry, inert solvent such as xylene in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the suspension to a temperature between 120°C and 125°C.

-

Slowly introduce a stream of methylamine into the heated suspension while stirring.

-

Continue the addition of methylamine until a molar excess is achieved (e.g., approximately 2:1 methylamine to urea).

-

After the addition is complete, cool the reaction mixture.

-

Separate the precipitated this compound by filtration and wash with a small amount of the solvent.

High-Pressure Aqueous Synthesis

This method, also from a patent, is suitable for achieving high yields and can be performed in an autoclave.[9]

Procedure:

-

Charge an autoclave with urea and an aqueous solution of methylamine. An equimolar amount of methylamine to urea can be used.

-

Heat the mixture to a temperature between 110°C and 120°C. The pressure will rise to approximately 25 atmospheres.

-

Maintain the reaction at this temperature for about 2 hours.

-

After cooling, evaporate the resulting aqueous solution, finally under vacuum.

-

The residue, consisting of this compound and unreacted urea, is then purified.

Industrial Scale: Urea Melt Method

On an industrial scale, this compound is often produced by reacting methylamine with molten urea.[10] This continuous process is efficient for large-scale production.

General Procedure:

-

Urea is melted and fed into a reaction column, such as a countercurrent bubble tray column.

-

Methylamine gas or a concentrated solution is introduced into the column, reacting with the molten urea at temperatures between 110°C and 140°C.[10]

-

A slight molar excess of methylamine to urea (e.g., 1.1:1 to 1.4:1) is typically maintained.[10]

-

The reaction mixture flows down the column, and the product, a mixture containing this compound, is collected at the bottom.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Method | Reactants (Molar Ratio) | Solvent/Medium | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Aqueous Solution | Urea : Methylamine HCl (3.3:1) | Water | Boiling (Reflux) | Atmospheric | 3 | Not specified directly for this compound, but the subsequent product yield is 66-72% | [7] |

| Solvent-Based | Urea : Methylamine (1:1.95) | Xylene | 120-125 | Atmospheric | Not Specified | 79 | [8] |

| High-Pressure Aqueous | Urea : Methylamine (1:1) | Water | 110-120 | ~25 atm | 2 | ~85 (based on methylamine) | [9] |

| Urea Melt (Continuous) | Urea : Methylamine (1:1.3) | Molten Urea | 140 | Not Specified | 18 | ~70 (in a product mixture) | [10] |

| Urea Melt (Continuous) | Urea : Methylamine (1:1.3) with N,N'-dithis compound catalyst | Molten Urea | 130 | Not Specified | 18 | ~78 (in a product mixture) | [10] |

Purification

The primary method for purifying crude this compound is recrystallization.

Recrystallization Protocol

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol (B145695), water, or a mixture of ethanol and water.[11][12]

-

If the solution is colored or contains insoluble impurities, it can be hot-filtered, optionally after treatment with activated charcoal.[13]

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration.[12]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals, for example, in a vacuum desiccator, to a constant weight.[7]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Conclusion

The synthesis of this compound from methylamine and urea is a versatile reaction that can be adapted to various scales and laboratory capabilities. The choice of method depends on factors such as the desired scale of production, available equipment, and required purity of the final product. Understanding the underlying reaction mechanism, involving the in-situ formation of isocyanic acid, is crucial for optimizing reaction conditions. The provided experimental protocols and quantitative data serve as a valuable starting point for the successful synthesis and purification of this compound for research and development purposes.

References

- 1. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 2. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urea - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]

- 9. DE855551C - Process for the production of mono- or symmetrical dimethyl urea - Google Patents [patents.google.com]

- 10. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Industrial Production of Methylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial production methods for methylurea. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying chemical pathways.

Executive Summary

This compound is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its industrial production is dominated by several key methodologies, each with distinct advantages and process parameters. The most prominent methods include the direct reaction of monomethylamine with urea (B33335), the reaction of methylamine (B109427) hydrochloride with urea or cyanates, and synthesis via methyl isocyanate. Additionally, growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes. This guide will elaborate on these core processes, providing detailed procedural insights and quantitative analysis to aid in laboratory- and industrial-scale applications.

Core Industrial Synthesis Routes

The industrial synthesis of this compound primarily revolves around three established methods. The selection of a particular route often depends on factors such as raw material availability, production scale, and safety considerations.

Reaction of Monomethylamine with Urea

A prevalent industrial method for this compound production involves the direct reaction of monomethylamine with molten urea.[1] This process is favored for its atom economy and the direct utilization of readily available feedstocks. The reaction can be conducted in a batch or continuous manner, with the latter being more common in large-scale manufacturing.[1]

Experimental Protocol:

A detailed industrial protocol based on patent literature for a continuous process is as follows:[1]

-

Feed Preparation: A 60% aqueous solution of urea is prepared and heated to 130°C to form a urea melt.[1]

-

Reaction: The molten urea is fed into the top of a countercurrent bubble tray column. Concurrently, gaseous or liquid methylamine is introduced at the bottom of the column.[1]

-

Catalysis/Stabilization: A small amount of N,N'-dithis compound is added to the urea feed as a stabilizer and catalyst for the transamidation reaction.[1]

-

Reaction Conditions: The reaction is maintained at a temperature of 110-140°C. The molar ratio of urea to methylamine is kept between 1:1.1 and 1:1.4.[1]

-

Product Collection: The reaction mixture, now containing this compound, N,N'-dithis compound, and byproducts, is collected from the bottom of the column.[1]

-

Purification: The product mixture is then subjected to further purification steps, such as crystallization, to isolate this compound of the desired purity.

Logical Relationship for Continuous Production of this compound from Urea and Methylamine

Caption: Workflow for the continuous industrial synthesis of this compound.

Reaction of Methylamine Hydrochloride with Urea

This method is a well-documented laboratory and potential industrial-scale synthesis route that avoids the handling of free methylamine gas at high temperatures by using its hydrochloride salt.[2]

Experimental Protocol:

The following protocol is adapted from a procedure in Organic Syntheses:[2]

-

Preparation of Methylamine Hydrochloride Solution: In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution. Add concentrated hydrochloric acid (approximately 155 cc) until the solution is acidic to methyl red. Add water to bring the total weight to 500 g.[2]

-

Reaction with Urea: To this solution, add 300 g (5 moles) of urea.[2]

-

Heating: Gently boil the solution under reflux for 2 hours and 45 minutes, then boil vigorously for an additional 15 minutes.[2]

-

Work-up: Cool the solution to room temperature. The this compound can then be isolated and purified. For subsequent reactions like nitrosation, the resulting solution can be used directly.[2]

Signaling Pathway for this compound Synthesis from Methylamine Hydrochloride and Urea

References

A Comprehensive Technical Guide to the Physical Properties of Monomethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethylurea (N-Methylurea), a derivative of urea, serves as a fundamental building block in organic synthesis and is of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides an in-depth overview of the core physical characteristics of monothis compound, complete with detailed experimental protocols for their determination and a logical workflow for its characterization.

Core Physical Properties

The physical properties of monothis compound have been determined by various analytical methods. The following table summarizes the key quantitative data available in the literature. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆N₂O | [1][2][3] |

| Molecular Weight | 74.08 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 90 - 102 °C | [1][2][4][5] |

| Boiling Point | ~114.6 - 240 °C | [1][2][4] |

| Density | 1.041 - 1.20 g/cm³ | [1][2][4][5] |

| Solubility in Water | 1000 g/L (at 20 °C) | [1][2] |

| pKa | ~14.38 (Predicted) | [6][7] |

| Vapor Pressure | 19.8 mmHg (at 25 °C) | [1][2] |

| Refractive Index | ~1.432 | [1][2] |

| Flash Point | ~23 °C | [1][2] |

| LogP | -1.16 (at 25 °C, pH 7.7) | [7] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for the experimental determination of the key physical properties of monothis compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry monothis compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating: The heating bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination

Given that monothis compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition, or by using specialized micro-methods.

Methodology: Thiele Tube Method (for solids that melt before boiling)

-

Sample Preparation: A small amount of monothis compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges.

-

Observation: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. Monothis compound is highly soluble in polar solvents like water.[8]

Methodology: Isothermal Equilibrium Method

-

Sample Preparation: An excess amount of monothis compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness. The mass of the remaining monothis compound is determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by direct measurement or by displacement methods.

Methodology: Gas Pycnometry

-

Sample Preparation: A precisely weighed sample of monothis compound is placed in the sample chamber of a gas pycnometer.

-

Analysis: An inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then expanded into the sample chamber.

-

Measurement: The pressure change resulting from the gas expansion allows for the calculation of the volume of the solid sample, excluding any pore volume.

-

Calculation: The density is calculated by dividing the mass of the sample by the determined volume.

pKa Determination

The pKa is a measure of the acidity of a compound. For monothis compound, which is a very weak acid, potentiometric titration is a suitable method for its determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of monothis compound is dissolved in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

Calculation: The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

-

Sample Preparation: A small amount of dry monothis compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Methodology

-

Sample Preparation: A small amount of monothis compound (5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology: Electron Ionization (EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a synthesized monothis compound sample.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of monothis compound, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The summarized data, coupled with standardized experimental protocols, facilitates the accurate characterization and effective utilization of this important chemical compound. The visualized workflow further provides a logical framework for the systematic analysis of newly synthesized or procured monothis compound, ensuring data quality and consistency.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. webassign.net [webassign.net]

- 6. byjus.com [byjus.com]

- 7. Urea Solubility Test: How to Measure&Key Factor Affecting It [jinjiangmelamine.com]

- 8. scribd.com [scribd.com]

The Biological Significance of Methylurea Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives, particularly methylurea compounds, are integral to numerous clinically approved therapies and are a subject of ongoing research.[3][4] The significance of the urea moiety lies in its dual nature as a hydrogen bond donor and acceptor, enabling it to form stable, specific interactions with a wide array of biological targets like enzymes and receptors.[1][2] This ability to anchor a molecule within a protein's binding site is fundamental to its biological activity.[1][2] This guide provides an in-depth exploration of the biological roles of this compound derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them.

Chapter 1: Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a prominent class of anticancer agents, exhibiting diverse mechanisms of action ranging from the inhibition of key signaling pathways to direct DNA damage.[5][6]

Kinase Inhibition

A major strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Diaryl urea derivatives, including several N-methylated compounds, are particularly effective as multi-kinase inhibitors.[7]

-

RAF/MEK/ERK Pathway: The RAF/MEK/ERK signaling cascade is a critical pathway that, when dysregulated, drives the growth of many cancers. Sorafenib, a diaryl urea, effectively inhibits c-Raf kinase, a key component of this pathway.[7][8] This inhibition blocks downstream signaling, leading to reduced tumor cell proliferation.[7]

-

Receptor Tyrosine Kinases (RTKs): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound derivatives like Lenvatinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), all of which are critical for angiogenesis.[8][9]

Tubulin Polymerization Inhibition

The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics can halt cell division and induce apoptosis. Aromatic urea derivatives such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs) have been identified as tubulin ligands that inhibit its polymerization, demonstrating another avenue for the anticancer activity of this chemical class.[5]

N-Nitroso-N-methylurea (NMU) as a Research Tool

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent widely used in preclinical cancer research as a carcinogen to induce tumors in animal models.[10][11] Its mechanism involves the transfer of a methyl group to DNA nucleobases, leading to mutations, such as AT:GC transitions, that can initiate tumorigenesis.[10][12] While highly toxic and not a therapeutic agent, NMU is an invaluable tool for studying cancer development and testing novel therapies.[11][12]

Quantitative Data on Anticancer Activity

| Compound | Target(s) | IC50 Value | Cell Line/Assay | Reference |

| Sorafenib | c-Raf | 6 nM | Kinase Assay | [8] |

| Lenvatinib | VEGFR2 | 4.0 nM | Kinase Assay | [8] |

| VEGFR1 | 22 nM | Kinase Assay | [8] | |

| VEGFR3 | 5.2 nM | Kinase Assay | [8] | |

| FGFR1 | 46 nM | Kinase Assay | [8] | |

| PDGFRα | 51 nM | Kinase Assay | [8] | |

| Compound 2 | V600E-B-RAF | 7 nM | Kinase Assay | [9] |

| Compound 19 | T24 (Bladder Cancer) | 3.97 µM | Proliferation Assay | [9] |

| Compound 78f | HT29 (Colon) | 0.024 µM | Proliferation Assay | [13] |

| H460 (Lung) | 0.29 µM | Proliferation Assay | [13] | |

| A549 (Lung) | 0.84 µM | Proliferation Assay | [13] | |

| MDA-MB-231 (Breast) | 0.88 µM | Proliferation Assay | [13] |

Chapter 2: Diverse Enzyme Inhibition

Beyond kinases, this compound derivatives have been developed to inhibit a wide range of other enzymes implicated in various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[1] Inhibiting FAAH increases endocannabinoid levels, which can produce therapeutic effects for pain and nervous system disorders without directly stimulating cannabinoid receptors.[1] Certain urea-containing derivatives act as potent, irreversible inhibitors of FAAH. The mechanism involves the urea functionality interacting with the catalytic serine (Ser241) in the enzyme's active site, leading to carbamoylation and inactivation of the enzyme.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme is a therapeutic target for hypertension, inflammation, and neuropathic pain.[14][15] It metabolizes beneficial epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of these protective molecules. Urea-based motifs have been central to the design of potent sEH inhibitors, with some sulfonyl urea derivatives demonstrating subnanomolar inhibitory activity.[15]

Other Enzyme Targets

-

Urease: N-substituted hydroxyureas have been developed as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[16]

-

α-Glucosidase: Diarylurea derivatives have shown potent, competitive inhibition of α-glucosidase, an important target for managing type 2 diabetes.[17]

-

β-Glucuronidase (EcGUS): Certain (thio)urea derivatives are effective uncompetitive inhibitors of EcGUS, a target for alleviating gastrointestinal side effects of some chemotherapy drugs.[18]

Quantitative Data on Enzyme Inhibition

| Compound Class/Name | Target Enzyme | IC50 / Kᵢ Value | Assay Type | Reference |

| PF-04457845 | FAAH | Potent (Value not specified) | Enzyme Assay | [1] |

| Urea Derivative 115 | (Not specified) | IC50 = 5.3 nM | Enzyme Assay | [1] |

| Compound E-9 | EcGUS | IC50 = 2.68 µM, Kᵢ = 1.64 µM | Enzyme Assay | [18] |

| Compound 5h | α-Glucosidase | Kᵢ = 3.96 µM | Enzyme Assay | [17] |

| m-methyl-phenyl hydroxyurea | Jack Bean Urease | Potent (Value not specified) | Enzyme Assay | [16] |

Chapter 3: Antimicrobial and Antiviral Activities

The structural versatility of this compound derivatives has led to their development as agents against infectious diseases.

-

Antibacterial Agents: Urea-containing compounds have shown promising activity against various bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[19][20] One identified mechanism is the inhibition of MraY, a transferase essential for bacterial cell wall biosynthesis.[19]

-

Antiviral Agents: The urea moiety is present in several successful antiviral drugs. Ritonavir, an HIV protease inhibitor, features a thiazolyl methyl urea substructure.[1] Boceprevir is a urea-containing protease inhibitor used against the hepatitis C virus (HCV).[14] Furthermore, novel urea and thiourea (B124793) derivatives have been synthesized and shown to have activity against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV).[21][22]

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism(s) | MIC Value | Reference |

| Urea-containing MraY inhibitors | Gram-positive bacteria (inc. MRSA) | 8 to 32 µg/mL | [19] |

| Adamantyl urea adduct 3l | Acinetobacter baumannii | < 32 µg/mL (94.5% inhibition) | [23] |

| Sulfonylurea 9i & 9q | MRSA, S. aureus, VRE-309, B. subtilis | 0.78–1.56 µg/mL | [20] |

Chapter 4: Physicochemical Properties and Drug Design

The success of this compound derivatives in drug discovery is closely tied to their physicochemical properties.

-

Hydrogen Bonding: As previously mentioned, the urea group's ability to act as both a hydrogen bond donor and acceptor is critical for its interaction with biological targets.[1][2]

-

Solubility and Conformation: The planarity of some urea derivatives can lead to strong crystal packing and poor aqueous solubility. Introducing a methyl group on one of the urea nitrogens can disrupt this planarity due to steric hindrance.[1] This disruption can significantly increase solubility and alter the molecule's conformational preferences, which can be strategically used to modulate biological activity and improve pharmacokinetic properties.[1] For example, N-methylation of N-1-naphthyl urea resulted in a 110-fold increase in solubility.[1]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique used to correlate a compound's chemical structure with its biological activity.[24][25] QSAR studies on diaryl urea derivatives have identified key molecular descriptors—such as size, aromaticity, and polarizability—that influence their inhibitory activity, providing valuable insights for the rational design of new, more potent compounds.[26][27][28]

Chapter 5: Experimental Protocols

The discovery and development of this compound derivatives rely on standardized chemical and biological assays.

General Synthesis of Urea Derivatives

A common and straightforward method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.[18][29]

-

Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Addition: Add the corresponding isocyanate (1.0 equivalent) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid product can be purified by recrystallization or column chromatography to yield the target urea derivative.

-

Characterization: The structure of the final compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18][29]

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial or antifungal activity of a compound.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL).

-

Controls: Positive controls (microorganism in media without inhibitor) and negative controls (media only) are included on each plate. A standard antibiotic (e.g., vancomycin (B549263) for Gram-positives) is also tested as a reference.[23]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Conclusion

This compound derivatives represent a versatile and highly significant class of molecules in modern drug discovery.[1][3] Their unique structural and electronic properties, particularly the ability to form key hydrogen bond interactions, have enabled the development of therapies for a vast range of diseases, most notably cancer.[4][5] The capacity for chemical modification, such as N-methylation to improve physicochemical properties, allows for fine-tuning of activity and pharmacokinetics.[1] Ongoing research continues to uncover novel biological targets and applications for these compounds, from antimicrobial and antiviral agents to inhibitors of enzymes involved in pain and inflammation, ensuring that this compound derivatives will remain a valuable scaffold in medicinal chemistry for the foreseeable future.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. N-substituted hydroxyureas as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 25. fiveable.me [fiveable.me]

- 26. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Methylurea: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methylurea in aqueous and organic solvents. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, understanding the solubility of this compound is critical for its application in research and development.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CH₃NHCONH₂), a derivative of urea (B33335), is a white crystalline solid at room temperature.[1] Its chemical structure, featuring both a polar urea functional group capable of hydrogen bonding and a nonpolar methyl group, results in a versatile solubility profile.[1] This duality governs its miscibility in a range of solvents, a critical factor in synthetic chemistry, formulation development, and biological applications.[1] In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and intermediates like this compound is a cornerstone of drug design and development, influencing factors from reaction kinetics to bioavailability.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₂O | [1] |

| Molecular Weight | 74.08 g/mol | [1] |

| Melting Point | 98.0°C to 102.0°C | |

| Appearance | White crystalline solid | [1] |

| Density | Approximately 1.204 g/cm³ | |

| pKa | 14.38 (predicted) |

Aqueous Solubility of this compound

This compound exhibits high solubility in water, a characteristic attributed to its ability to form hydrogen bonds with water molecules through its urea moiety.[1]

Solubility in Water at 20°C

Multiple sources confirm the high solubility of this compound in water at ambient temperature.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 1000 |

Temperature Dependence of Aqueous Solubility

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Its polar urea component favors dissolution in polar organic solvents, while the methyl group provides some affinity for less polar environments.

Qualitative and Quantitative Solubility in Organic Solvents

This compound is known to be soluble in polar organic solvents such as alcohols and acetone.[1] It is described as "freely soluble in ethanol". However, specific quantitative data for its solubility in a broad range of organic solvents is not widely reported in publicly accessible databases. For research and development purposes, experimental determination is often necessary.

The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in common organic solvents.

| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) | Observations |

| Methanol | 5.1 | 32.7 | Data to be determined | |

| Ethanol | 4.3 | 24.5 | Freely soluble | |

| Acetone | 4.3 | 20.7 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | |

| Chloroform | 4.1 | 4.8 | Data to be determined | |

| Toluene | 2.4 | 2.4 | Data to be determined | |

| Hexane | 0.1 | 1.9 | Data to be determined |

Experimental Protocol for Solubility Determination

The following section details a general and robust methodology for the experimental determination of this compound solubility. This protocol can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The determination of solubility typically follows a systematic process to ensure accuracy and reproducibility.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the container at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Withdrawal and Dilution: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To prevent crystallization, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known this compound concentrations should be used for accurate quantification.

-

Data Analysis: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

Logical Framework for Solubility Testing

For novel compounds or when exploring a wide range of solvents, a structured approach to solubility testing is beneficial. The following diagram illustrates a decision-making process for characterizing the solubility profile of a compound like this compound.

References

In-Depth Technical Guide to the Thermochemical Properties of Methylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for methylurea, a molecule of interest in various scientific and pharmaceutical contexts. The information is presented to facilitate research and development by offering clearly structured data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques, providing a robust dataset for computational and laboratory applications. The following tables summarize the key quantitative data available for this compound in its solid and gaseous states.

Table 1: Standard Molar Thermochemical Properties of this compound (Solid) at 298.15 K

| Property | Symbol | Value | Units | References |

| Standard Molar Enthalpy of Formation | ΔfH°(s) | -284.1 ± 1.3 | kJ/mol | [1] |

| Standard Molar Entropy | S°(s) | 134.8 ± 0.2 | J/mol·K | [1] |

| Molar Heat Capacity (Constant Pressure) | Cp,m(s) | 114.74 | J/mol·K | [1] |

Table 2: Phase Change and Sublimation Data for this compound

| Property | Symbol | Value | Units | References |

| Enthalpy of Fusion | ΔfusH | 15.75 | kJ/mol | [1] |

| Enthalpy of Sublimation | ΔsubH° | 97.1 ± 0.4 | kJ/mol | [1] |

Table 3: Thermochemical Properties of this compound (Gas)

| Property | Symbol | Value | Units | References |

| Standard Molar Enthalpy of Formation | ΔfH°(g) | -187.0 ± 1.4 | kJ/mol | [1] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental methodologies. The following sections detail the typical protocols for the key experiments cited.

Combustion Calorimetry for Standard Enthalpy of Formation

The standard enthalpy of formation of solid this compound is determined using bomb calorimetry, which measures the heat of combustion.

Methodology:

-

Sample Preparation: A pellet of crystalline this compound, typically between 0.5 g and 1.0 g, is accurately weighed.[2]

-

Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calibration: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid, under identical conditions.[2]

-

Calculation: The heat of combustion of this compound is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

A logical workflow for this process is illustrated below.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry is employed to measure the enthalpy of fusion and the heat capacity of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[3]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate (e.g., 10 K/min) over a specified temperature range that includes the melting point of this compound.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Enthalpy of Fusion: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).[4]

-

Heat Capacity: The heat capacity (Cp) is determined by measuring the heat flow to the sample relative to a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.[5]

The general workflow for a DSC experiment is outlined below.

Transpiration Method for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of this compound at different temperatures using the transpiration method.

Methodology:

-

Apparatus Setup: A sample of this compound is placed in a thermostatically controlled tube. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a known and controlled flow rate.

-

Saturation: The flow rate of the carrier gas is maintained low enough to ensure that it becomes saturated with the vapor of this compound as it passes over the sample.

-

Condensation and Quantification: The gas stream exiting the sample tube is passed through a condenser or a trap where the this compound vapor is collected. The amount of condensed this compound is then quantified, often by gas chromatography.[6]

-

Vapor Pressure Calculation: The partial pressure of this compound in the saturated gas stream (which is equal to its vapor pressure at that temperature) is calculated from the amount of sublimed substance, the volume of the carrier gas, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

The logical steps of the transpiration method are shown below.

Reaction of this compound with Butane-2,3-dione (Diacetyl)

In an acidic solution, this compound reacts with butane-2,3-dione (diacetyl) to form a bicyclic compound.[1] This reaction is of interest in synthetic chemistry. A proposed mechanism for this reaction is visualized below.

References

- 1. Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dithis compound with some acyloins and butane-2,3-dione (diacetyl) in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. edepot.wur.nl [edepot.wur.nl]

A Technical Guide to the Spectroscopic Analysis of Methylurea

This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for methylurea. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols for acquiring such data, and workflow visualizations for the spectroscopic processes.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, compiled from various spectral databases. This information is crucial for substance identification, purity assessment, and structural elucidation.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| DMSO-d₆ | ~2.57 | Singlet | -CH₃ |

| DMSO-d₆ | ~5.5 (broad) | Singlet | -NH₂ |

| DMSO-d₆ | ~6.5 (broad) | Singlet | -NH- |

| Acetone/DMSO/TMU[1] | 2.58 | Singlet | -CH₃ |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| D₂O[2] | ~27 | -CH₃ |

| D₂O[2] | ~162 | C=O |

¹⁵N NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| H₂O[3] | ~-295 | -NH- |

| H₂O[3] | ~-298 | -NH₂ |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong | N-H Stretch (asymmetric) of -NH₂ |

| ~3350 | Strong | N-H Stretch (symmetric) of -NH₂ |

| ~3200 | Medium | N-H Stretch of -NH- |

| ~1655 | Strong | C=O Stretch (Amide I band) |

| ~1615 | Strong | N-H Bend (Amide II band) |

| ~1465 | Medium | C-N Stretch |

| ~1155 | Medium | N-H Rocking |

Note: The data presented is a compilation from typical spectra of this compound, often acquired as a solid using KBr pellets or as a mull.[4][5] The exact peak positions and intensities can vary based on the sampling method.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a small organic molecule like this compound.

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field by adjusting the shim coils to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and detection.

-

-

Data Acquisition :

-

For ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 or more scans.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).[6]

-

Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

-

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both common for solid samples.

-

Sample Preparation :

-

ATR Method : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is a rapid and common method.[4]

-

KBr Pellet Method : Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[4][7]

-

-

Instrument Setup :

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal or the KBr pellet. This background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the sample holder, and will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

-

The y-axis is typically presented as percent transmittance (%T) or absorbance.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for obtaining an NMR spectrum.

Caption: Workflow for obtaining an FT-IR spectrum.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound(598-50-5) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C2H6N2O | CID 11719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urea, methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Core Properties of N-methylurea and N,N'-dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and biological activities of N-methylurea and N,N'-dimethylurea. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

N-methylurea and N,N'-dithis compound are simple urea (B33335) derivatives that find applications as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Their structural differences, arising from the number and position of methyl groups on the urea backbone, lead to distinct physicochemical and biological properties. Understanding these differences is crucial for their effective utilization in research and development. While both compounds are structurally related, their reactivity, solubility, and biological impact can vary significantly. This guide aims to provide a detailed comparative analysis to aid in the selection and application of these molecules.

Physicochemical Properties

The physical and chemical properties of N-methylurea and N,N'-dithis compound are summarized in the tables below for easy comparison. These properties are fundamental to their handling, reactivity, and behavior in various solvent systems.

Table 1: General and Physicochemical Properties

| Property | N-methylurea | N,N'-dithis compound |

| IUPAC Name | This compound | 1,3-dithis compound (B165225) |

| CAS Number | 598-50-5[1] | 96-31-1[2] |

| Molecular Formula | C₂H₆N₂O[1] | C₃H₈N₂O[2] |

| Molecular Weight | 74.08 g/mol | 88.11 g/mol [2] |

| Appearance | White crystalline solid | Colorless crystals[2] |

| Melting Point | 98-102 °C | 101-106 °C[3] |

| Boiling Point | ~240 °C | 268-270 °C[3] |

| Water Solubility | 1000 g/L | 765 g/L |

| logP | - | -0.49[2] |

| Density | 1.204 g/cm³ | 1.142 g/cm³[3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | N-methylurea | N,N'-dithis compound |

| ¹H NMR (DMSO-d₆) | δ 5.69 (s, 2H, NH₂), 2.54 (d, 3H, CH₃) | δ 5.75 (q, 2H, NH), 2.55 (d, 6H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 159.5 (C=O), 26.5 (CH₃) | δ 158.5 (C=O), 26.8 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3430 (N-H), ~3330 (N-H), ~1650 (C=O), ~1570 (N-H bend) | ~3350 (N-H), ~1630 (C=O), ~1540 (N-H bend) |

| Mass Spec (EI), m/z | 74 (M⁺), 57, 44, 30 | 88 (M⁺), 58, 57, 42, 30[4] |

Synthesis and Purification

Synthesis of N-methylurea

A common method for the synthesis of N-methylurea involves the reaction of methylamine (B109427) with urea.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 300 g (5 moles) of urea to 500 g of an aqueous solution containing 200 g (1.5 moles) of methylamine.[5]

-

Reaction: Gently boil the solution under reflux for 2.75 hours, followed by vigorous boiling for an additional 15 minutes.[5]

-